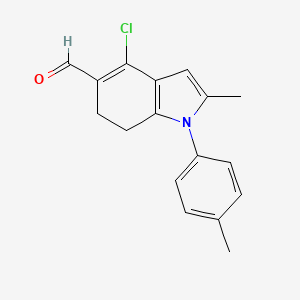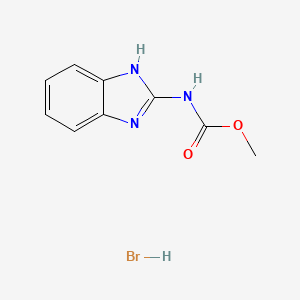
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide is a chemical compound with the molecular formula C9H10BrN3O2. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide typically involves the reaction of benzimidazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate. The product is then treated with hydrobromic acid to obtain the monohydrobromide salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods.
化学反応の分析
Types of Reactions
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of Methyl 1H-benzimidazol-2-ylcarbamate.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted benzimidazole derivatives.
科学的研究の応用
Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in pharmaceuticals, particularly as an antifungal agent.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide involves its interaction with cellular components. The compound binds to tubulin proteins, disrupting microtubule assembly and the formation of spindles during cell division. This results in the malsegregation of chromosomes, leading to cell cycle arrest and apoptosis. The compound’s effects are particularly pronounced in rapidly dividing cells, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
Methyl (5-Benzoyl-1-methyl-1H-benzimidazol-2-yl)carbamate: This compound is structurally similar and shares some biological activities.
Carbendazim: Another benzimidazole derivative with fungicidal properties.
Mebendazole: A well-known antiparasitic agent that is structurally related to Methyl 1H-benzimidazol-2-ylcarbamate monohydrobromide.
Uniqueness
This compound is unique due to its specific binding affinity to tubulin proteins and its potential applications in both antifungal and anticancer therapies. Its ability to disrupt microtubule assembly distinguishes it from other similar compounds, making it a valuable compound for further research and development.
特性
CAS番号 |
85187-34-4 |
|---|---|
分子式 |
C9H10BrN3O2 |
分子量 |
272.10 g/mol |
IUPAC名 |
methyl N-(1H-benzimidazol-2-yl)carbamate;hydrobromide |
InChI |
InChI=1S/C9H9N3O2.BrH/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8;/h2-5H,1H3,(H2,10,11,12,13);1H |
InChIキー |
MIDUSXSVFYCCEX-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


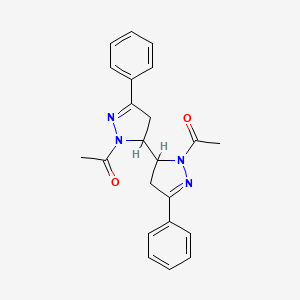
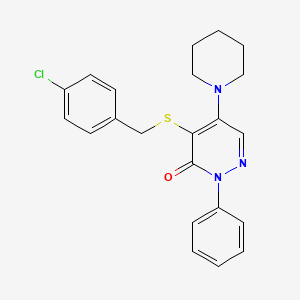

![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)

![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)

![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
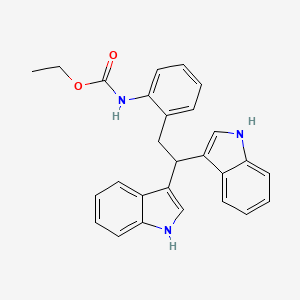
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)

![2-Amino-6-{[(1R)-1-phenylethyl]amino}pyrimidin-4(1H)-one](/img/structure/B12921753.png)
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
